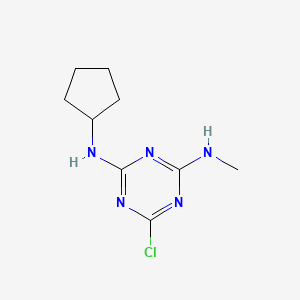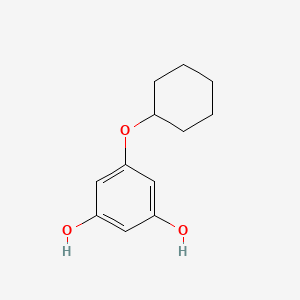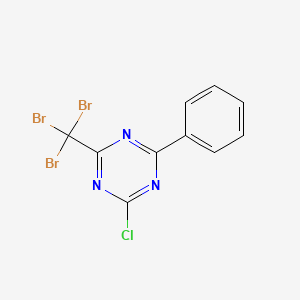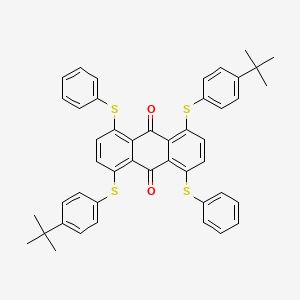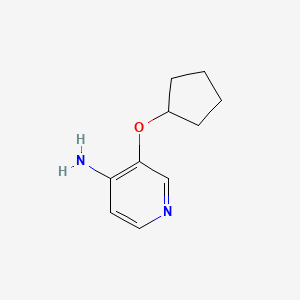![molecular formula C17H19F3N2O3 B13141965 tert-Butyl 2-oxo-7-(trifluoromethyl)spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13141965.png)
tert-Butyl 2-oxo-7-(trifluoromethyl)spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-oxo-7-(trifluoromethyl)spiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is a spirooxindole compound. Spirooxindoles are a class of spirocyclic compounds that have gained significant attention due to their unique three-dimensional structure and potential biological activities. These compounds are known for their ability to interact with various biological targets, making them valuable in drug discovery and development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-oxo-7-(trifluoromethyl)spiro[indoline-3,3’-pyrrolidine]-1’-carboxylate typically involves a 1,3-dipolar cycloaddition reaction. This reaction utilizes isatin-derived azomethine ylides and activated olefins to form the spirocyclic oxindole framework . The reaction is often carried out in the presence of a Lewis acid catalyst, such as β-cyclodextrin, in an aqueous medium .
Industrial Production Methods
Industrial production of spirooxindoles, including tert-Butyl 2-oxo-7-(trifluoromethyl)spiro[indoline-3,3’-pyrrolidine]-1’-carboxylate, involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and reproducibility of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 2-oxo-7-(trifluoromethyl)spiro[indoline-3,3’-pyrrolidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the spirocyclic structure.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while substitution reactions can introduce various functional groups into the spirooxindole framework .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl 2-oxo-7-(trifluoromethyl)spiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound is studied for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases .
Medicine
In medicine, spirooxindoles are investigated for their pharmacological properties. They have shown promise as anticancer, antimicrobial, and antiviral agents. tert-Butyl 2-oxo-7-(trifluoromethyl)spiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is no exception and is being explored for its potential therapeutic applications .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique structure and reactivity make it valuable for creating innovative solutions in various industries .
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-oxo-7-(trifluoromethyl)spiro[indoline-3,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Spirotryprostatin A and B: These compounds also contain a spirooxindole framework and exhibit microtubule assembly inhibition.
Horsfiline: Known for its anticancer properties, horsfiline shares a similar spirocyclic structure.
Mitraphylline: This compound has shown potential in modulating immune responses and exhibits a spirooxindole core.
Uniqueness
tert-Butyl 2-oxo-7-(trifluoromethyl)spiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound for drug development, as it can potentially improve the pharmacokinetic properties of therapeutic agents .
Propiedades
Fórmula molecular |
C17H19F3N2O3 |
|---|---|
Peso molecular |
356.34 g/mol |
Nombre IUPAC |
tert-butyl 2-oxo-7-(trifluoromethyl)spiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate |
InChI |
InChI=1S/C17H19F3N2O3/c1-15(2,3)25-14(24)22-8-7-16(9-22)10-5-4-6-11(17(18,19)20)12(10)21-13(16)23/h4-6H,7-9H2,1-3H3,(H,21,23) |
Clave InChI |
QSNFJTZINIPWJN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2(C1)C3=C(C(=CC=C3)C(F)(F)F)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


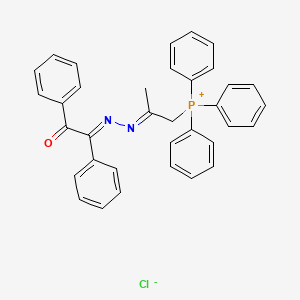
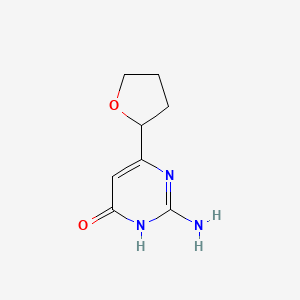
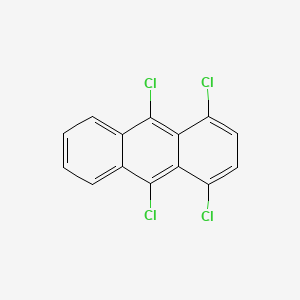
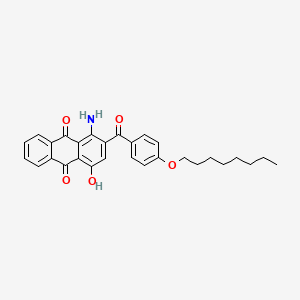
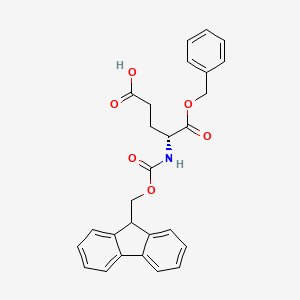
![2-[Hydroxy(phenyl)carbamoyl]benzene-1-sulfonic acid](/img/structure/B13141924.png)
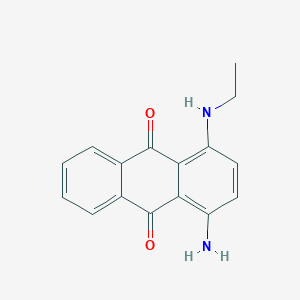
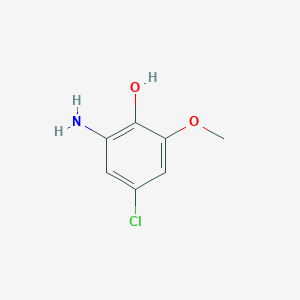
![(2S)-2-amino-3-[3-[2-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid](/img/structure/B13141937.png)
